molecular formula C16H16O4 B1240049 4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol CAS No. 7329-69-3

4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol

Cat. No.: B1240049
CAS No.: 7329-69-3
M. Wt: 272.29 g/mol
InChI Key: KQPXJFAYGYIGRU-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene plays a crucial role in biochemical reactions, particularly in the oxidative cleavage of lignin-derived stilbenes. The enzyme lignostilbene alpha beta-dioxygenase (EC 1.13.11.43) catalyzes the oxidative cleavage of the interphenyl double bond in 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene, resulting in the formation of vanillin . This enzyme is an iron protein that incorporates two atoms of oxygen into the substrate, facilitating the degradation of diarylpropane-type structures in lignin .

Cellular Effects

1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antioxidant properties help in reducing oxidative stress within cells, thereby protecting them from damage. Additionally, 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene has been observed to modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of immune response and inflammation . This modulation can lead to altered gene expression and reduced inflammation in cells.

Molecular Mechanism

The molecular mechanism of 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene involves its interaction with various biomolecules. The compound binds to the active site of lignostilbene alpha beta-dioxygenase, facilitating the cleavage of the interphenyl double bond . This interaction is crucial for the enzyme’s catalytic activity. Additionally, 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene can inhibit or activate other enzymes involved in oxidative stress responses, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy. Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene vary with different dosages in animal models. At low doses, the compound exhibits antioxidant and anti-inflammatory properties without significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including liver damage and gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene is involved in metabolic pathways related to lignin degradation. The enzyme lignostilbene alpha beta-dioxygenase catalyzes the conversion of 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene to vanillin, a key intermediate in lignin metabolism . This reaction involves the incorporation of oxygen atoms into the substrate, leading to the cleavage of the interphenyl double bond . The metabolic pathway also involves other enzymes and cofactors that facilitate the degradation and utilization of lignin-derived compounds.

Transport and Distribution

The transport and distribution of 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s biological activity and efficacy.

Subcellular Localization

1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress responses . Additionally, 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This subcellular localization is essential for the compound’s role in modulating cellular functions and protecting against oxidative damage.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol can be synthesized through the electrochemical dimerization of vanillin in aqueous sodium hydroxide. This method yields the compound in an 86% yield . The reaction involves the use of lead electrodes and a voltage of 9.5 V at 25°C for 3 hours .

Industrial Production Methods

The use of renewable feedstocks like vanillin makes this method environmentally friendly and sustainable .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidative cleavage by lignostilbene alphabeta-dioxygenase, which converts it into vanillin .

Common Reagents and Conditions

Major Products

    Oxidation: Vanillin.

    Substitution: Depending on the substituents introduced, various substituted derivatives of the original compound can be formed.

Comparison with Similar Compounds

Properties

IUPAC Name

4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-15-9-11(5-7-13(15)17)3-4-12-6-8-14(18)16(10-12)20-2/h3-10,17-18H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPXJFAYGYIGRU-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272852
Record name (E)-3,3′-Dimethoxy-4,4′-dihydroxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7329-69-3
Record name (E)-3,3′-Dimethoxy-4,4′-dihydroxystilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7329-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-3,3′-Dimethoxy-4,4′-dihydroxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol
Reactant of Route 2
Reactant of Route 2
4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol
Reactant of Route 3
Reactant of Route 3
4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol
Reactant of Route 5
Reactant of Route 5
4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol
Reactant of Route 6
Reactant of Route 6
4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.